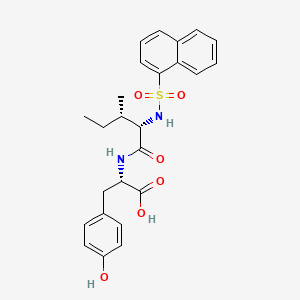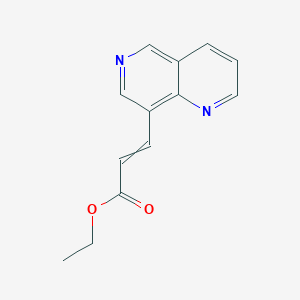
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds characterized by a fused-ring system consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-naphthyridine, which can be obtained through various methods such as the cyclization of appropriate precursors.
Formation of the Acrylate Moiety: The acrylate group is introduced through a reaction involving ethyl acrylate and a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Coupling Reaction: The final step involves the coupling of the 1,6-naphthyridine core with the acrylate moiety using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes and molecular sensors.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(1,6-Naphthyridin-8-yl)acrylate can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
2,7-Naphthyridine: A structural isomer with distinct chemical and physical properties.
Quinolines: Compounds with a similar fused-ring system but different nitrogen atom positions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acrylate moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 3-(1,6-naphthyridin-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-12(16)6-5-11-9-14-8-10-4-3-7-15-13(10)11/h3-9H,2H2,1H3 |
Clave InChI |
KPKJWURCAPUXRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=C2C(=CN=C1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
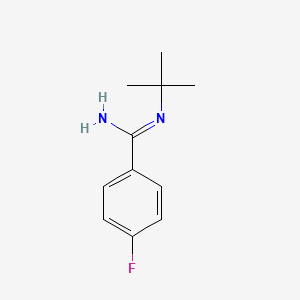

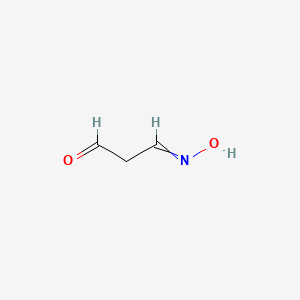
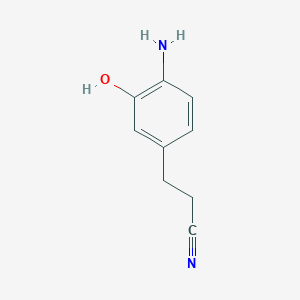

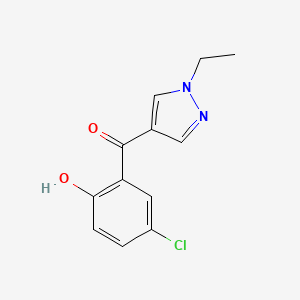


![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
